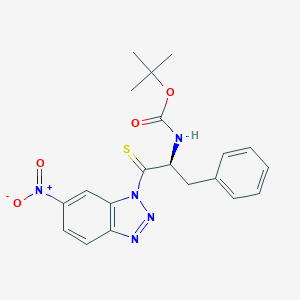

Boc-ThionoPhe-1-(6-nitro)benzotriazolide

Descripción general

Descripción

Métodos De Preparación

The synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves several steps, typically starting with the protection of the amino group of phenylalanine using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired transformations

Análisis De Reacciones Químicas

Boc-ThionoPhe-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Boc-ThionoPhe-1-(6-nitro)benzotriazolide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study protein interactions and enzyme mechanisms.

Medicine: It serves as a model compound for developing new pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of protein-protein interactions and the alteration of enzyme activity .

Comparación Con Compuestos Similares

Boc-ThionoPhe-1-(6-nitro)benzotriazolide can be compared with other similar compounds, such as:

Boc-ThionoPhe-1-(4-nitro)benzotriazolide: Similar structure but with a nitro group at the 4-position.

Boc-ThionoPhe-1-(6-chloro)benzotriazolide: Contains a chloro group instead of a nitro group.

Boc-ThionoPhe-1-(6-methyl)benzotriazolide: Features a methyl group at the 6-position. These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications.

Actividad Biológica

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . Its molecular formula is represented as , with a molecular weight of 457.5 g/mol. The presence of the nitro group at the 6-position of the benzotriazole enhances its reactivity and potential biological interactions.

The compound acts primarily through its reactivity as a thioester and benzotriazole derivative. It can form covalent bonds with nucleophiles, which may lead to modifications in enzyme activity and protein interactions. The nitro group can also undergo reduction, potentially forming amino derivatives that may possess different biological activities.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Boc-ThionoPhe have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5 μg/mL against MRSA strains .

Antiparasitic Effects

In studies focusing on antiparasitic activity, derivatives of benzotriazole have demonstrated dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. For example, N-benzenesulfonylbenzotriazole derivatives showed a 50% reduction in epimastigote forms at concentrations of 25 μg/mL after 72 hours .

Antitumor Potential

The structural characteristics of this compound suggest potential antitumor activity, as many benzotriazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including interference with tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have focused on the structure-activity relationships (SAR) of benzotriazole derivatives, revealing that modifications to the benzotriazole ring can significantly influence their biological efficacy. For instance, the introduction of electron-withdrawing groups such as -NO2 has been shown to enhance antifungal potency against Candida species .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHVWLHXKQIRS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444572 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-87-9 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.